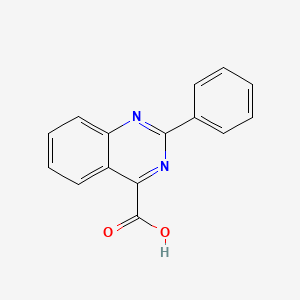

2-Phenylquinazoline-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylquinazoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVHXYUJLYICKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2 Phenylquinazoline 4 Carboxylic Acid and Its Derivatives

Fundamental Synthetic Approaches to the Quinazoline-4-carboxylic Acid Core

The construction of the quinazoline-4-carboxylic acid core is pivotal for accessing a range of derivatives. Key strategies often employ multicomponent reactions that allow for the rapid assembly of the heterocyclic structure from simple starting materials.

One-pot multicomponent reactions (MCRs) are highly valued for their efficiency, as they combine three or more reactants in a single reaction vessel to form a complex product, minimizing the need for isolating intermediates and reducing waste.

A prominent and effective one-pot method for synthesizing 2-substituted quinazoline-4-carboxylic acids involves the three-component condensation of (2-aminophenyl)-oxo-acetic acid sodium salt, ammonium (B1175870) acetate (B1210297), and various benzaldehyde (B42025) derivatives. dergipark.org.trbohrium.com The (2-aminophenyl)-oxo-acetic acid sodium salt is conveniently generated from the alkaline hydrolysis of isatin (B1672199). iipseries.org In this reaction, ammonium acetate serves as the nitrogen source for the quinazoline (B50416) ring. dergipark.org.tr

The reaction proceeds by mixing the three components, typically in a solvent like ethanol (B145695), at room temperature. iipseries.org The aromatic primary amine group of the hydrolyzed isatin reacts with the benzaldehyde derivative, while the ketone group reacts with ammonia (B1221849) (from ammonium acetate). This is followed by an intramolecular cyclization and subsequent aromatization, often through air oxidation, to form the stable quinazoline ring system. iipseries.org This method is advantageous as it allows for the introduction of various substituents at the 2-position of the quinazoline ring by simply changing the benzaldehyde derivative used in the reaction. For instance, the use of 4-chlorobenzaldehyde (B46862) or 3-nitrobenzaldehyde (B41214) leads to the formation of 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid and 2-(3-nitrophenyl)-quinazoline-4-carboxylic acid, respectively. bohrium.comiipseries.org

| Starting Aldehyde | Product | Solvent | Yield (%) |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-quinazoline-4-carboxylic acid | Ethanol | High |

| 3-Nitrobenzaldehyde | 2-(3-Nitrophenyl)-quinazoline-4-carboxylic acid | Ethanol | 61 |

This table presents illustrative data on the synthesis of 2-phenylquinazoline-4-carboxylic acid derivatives using a one-pot three-component condensation reaction.

Achieving chemical transformations without the need for a catalyst is a key goal in green chemistry. For the synthesis of derivatives of this compound, catalyst-free, one-pot, multicomponent protocols have been successfully developed. bohrium.comskku.eduresearchgate.net These methods are particularly attractive due to their operational simplicity, milder reaction conditions, and reduced environmental impact.

One such strategy involves the reaction of 2-(2-aminophenyl)-N,N-dialkyl-2-oxoacetamides, various aldehydes, and ammonium acetate in ethanol at 80 °C. bohrium.comskku.edu This approach yields 2-substituted quinazolin-4-carboxamides, which are direct derivatives of the target carboxylic acid. The reaction tolerates a wide range of functional groups on the aldehyde, including both electron-donating and electron-withdrawing substituents, providing good to moderate yields. bohrium.comskku.edu The straightforward nature of this protocol, which avoids potentially toxic or expensive catalysts, makes it a valuable tool for generating libraries of quinazoline compounds. bohrium.comskku.edu

| Aldehyde | 2-(2-Aminophenyl)-2-oxoamide | Product (Quinazolin-4-carboxamide) | Yield (%) |

| Benzaldehyde | N,N-dimethyl-2-oxoacetamide | 2-Phenylquinazolin-4-carboxamide | 85 |

| 4-Methylbenzaldehyde | N,N-dimethyl-2-oxoacetamide | 2-(p-Tolyl)quinazolin-4-carboxamide | 82 |

| 4-Methoxybenzaldehyde | N,N-dimethyl-2-oxoacetamide | 2-(4-Methoxyphenyl)quinazolin-4-carboxamide | 78 |

| 4-Chlorobenzaldehyde | N,N-dimethyl-2-oxoacetamide | 2-(4-Chlorophenyl)quinazolin-4-carboxamide | 75 |

| 4-Fluorobenzaldehyde | N,N-diethyl-2-oxoacetamide | 2-(4-Fluorophenyl)quinazolin-4-carboxamide | 71 |

This table showcases the scope and yields of a catalyst-free, one-pot synthesis for quinazolin-4-carboxamide derivatives. bohrium.comskku.edu

While the Doebner reaction is classically associated with the synthesis of quinolines, its catalyzed variations are noteworthy. Iron(III) trifluoromethanesulfonate (B1224126) (Fe(OTf)₃) has been identified as an effective catalyst for a one-pot Doebner reaction to synthesize 2-phenylquinoline (B57606) -4-carboxylic acid. ui.ac.id This process involves the reaction of pyruvic acid, aniline (B41778), and benzaldehyde. ui.ac.id

The use of Fe(OTf)₃ (typically 15 mol%) as a catalyst offers several advantages, including short reaction times (around 3 hours), high atom economy, and limited energy consumption. ui.ac.id Furthermore, the catalyst can be recovered from the reaction mixture and reused with only a slight loss in activity, adding to the method's efficiency and sustainability. ui.ac.id It is crucial to note that this specific catalyzed reaction yields a quinoline core, not a quinazoline.

Doebner Reaction Variations for Quinoline-4-carboxylic Acid Synthesis

The Doebner reaction, first reported in 1887, is a fundamental method for synthesizing quinoline -4-carboxylic acids, not quinazolines. wikipedia.orgnih.gov It is an alternative to the Pfitzinger reaction for accessing this particular heterocyclic scaffold. wikipedia.org

The classic Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid. iipseries.orgwikipedia.org The reaction is typically carried out in a solvent such as ethanol under reflux conditions. nih.gov This method allows for the synthesis of a wide variety of 2-substituted quinoline-4-carboxylic acids by varying the aniline and aldehyde starting materials. nih.govnih.govresearchgate.net

The reaction mechanism is thought to proceed through an initial condensation, though the exact sequence is not definitively known. wikipedia.org One proposed pathway involves an aldol (B89426) condensation between the enol form of pyruvic acid and the aldehyde, followed by a Michael addition of the aniline. Subsequent cyclization and dehydration then yield the final quinoline-4-carboxylic acid. wikipedia.org An alternative mechanism suggests the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org The reaction's efficiency can be sensitive to the electronic nature of the substituents on the aniline, with electron-deficient anilines sometimes resulting in lower yields under conventional conditions. nih.govacs.org

| Aniline Derivative | Aldehyde Derivative | Product (Quinoline-4-carboxylic acid) | Yield (%) |

| Aniline | Benzaldehyde | 2-Phenylquinoline-4-carboxylic acid | ~70-80 |

| 4-Methoxyaniline | Benzaldehyde | 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 85 |

| 4-Chloroaniline | 4-Chlorobenzaldehyde | 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | 78 |

| Aniline | 2-Nitrobenzaldehyde | 2-(2-Nitrophenyl)quinoline-4-carboxylic acid | 68 |

This table provides representative examples of the Doebner reaction for the synthesis of various 2-phenylquinoline-4-carboxylic acid derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds, including quinazoline derivatives. nih.gov This method often leads to significantly reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. nih.gov

One notable application of microwave irradiation is in the synthesis of 3-amino-2-phenylquinazolin-4(3H)-one and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide. researchgate.net In this multi-step synthesis starting from anthranilic acid, the key cyclization step involves the reaction of 2-benzamidobenzoyl chloride with hydrazine (B178648) or thiourea (B124793) in dimethylformamide (DMF). researchgate.net Under microwave irradiation at 800 W and 135 °C for 4 minutes, the desired quinazolinone derivatives were obtained in high yields. researchgate.net

Table 1: Microwave-Assisted Synthesis of 2-Phenylquinazolinone Derivatives

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Benzamidobenzoyl chloride | Hydrazine | Microwave (800 W), 135 °C, 4 min, DMF, K₂CO₃ | 3-Amino-2-phenylquinazolin-4(3H)-one | 81 | researchgate.net |

| 2-Benzamidobenzoyl chloride | Thiourea | Microwave (800 W), 135 °C, 4 min, DMF, K₂CO₃ | 4-Oxo-2-phenylquinazoline-3(4H)-carbothioamide | 85 | researchgate.net |

Furthermore, the Döbner reaction, a method for synthesizing quinoline-4-carboxylic acids, can be effectively accelerated using microwave irradiation. This approach has been utilized for the synthesis of 2-phenylquinoline-4-carboxylic acids, yielding the products in moderate amounts within a very short reaction time of 0.5 to 3 minutes. researchgate.net This highlights the utility of microwave assistance in the rapid generation of the core quinoline carboxylic acid structure.

Derivatization Strategies of this compound

The esterification of carboxylic acids is a fundamental transformation in organic synthesis. A widely used method for the synthesis of esters from carboxylic acids and alcohols is the Fischer esterification, which proceeds under acidic catalysis. chemguide.co.ukmasterorganicchemistry.com This reversible reaction typically involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukchemguide.co.uk

General Reaction for Fischer Esterification:

R-COOH + R'-OH ⇌ R-COOR' + H₂O (Carboxylic Acid) + (Alcohol) ⇌ (Ester) + (Water) (in the presence of an acid catalyst)

To drive the equilibrium towards the formation of the ester, the alcohol is often used as the solvent, or water is removed as it is formed. masterorganicchemistry.com The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the ester. masterorganicchemistry.com

The synthesis of amide analogs of this compound is a common strategy to explore structure-activity relationships. A prevalent method for amide bond formation involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a primary or secondary amine. nih.gov

For instance, in the synthesis of a series of novel 2-phenyl-quinoline-4-carboxylic acid derivatives, the intermediate 2-(2-nitrophenyl)-quinoline-4-carboxylic acid was first treated with thionyl chloride (SOCl₂) under reflux to furnish the corresponding acyl chloride. nih.gov This reactive intermediate was then treated with 3-(dimethylamino)-1-propylamine in the presence of triethylamine (B128534) to yield the desired amide. nih.gov

Another approach to amide synthesis involves the use of coupling agents. In the synthesis of 2-phenylquinoline-4-carboxamide (B4668241) derivatives, the carboxylic acid was coupled with various amines using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like DMF. semanticscholar.org This method provides a mild and efficient way to form the amide bond.

A variety of 2-phenylquinoline-4-carboxylic acid derivatives have been synthesized, including those with hydroxamic acid and hydrazide functionalities. nih.gov Hydrazides, for example, can be introduced by the hydrazinolysis of a corresponding ester intermediate. nih.govfrontiersin.org

The conversion of the carboxylic acid group of this compound into more reactive intermediates is a key step for further functionalization, particularly for the synthesis of esters and amides. The most common of these intermediates is the acid chloride.

The preparation of the acid chloride is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), often under reflux conditions. nih.gov This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, creating a highly reactive acyl chloride. This intermediate is generally not isolated but is used in situ for subsequent reactions with nucleophiles like alcohols or amines to form the corresponding esters or amides. nih.gov

In a related context, the quinazolinone core can also be functionalized. For example, 2-phenylquinazolin-4(3H)-one can be converted to 4-chloro-2-phenylquinazoline (B1330423) by heating with thionyl chloride and a catalytic amount of dimethylformamide (DMF). prepchem.com This transformation introduces a leaving group at the 4-position of the quinazoline ring, enabling further nucleophilic substitution reactions to introduce a variety of functional groups.

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazoline derivatives to minimize the environmental impact of chemical processes. These approaches focus on the use of non-toxic solvents, renewable starting materials, and energy-efficient methods. magnusconferences.com

An example of a green synthetic route is the t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl (B1604629) alcohols to produce 2-phenylquinazolin-4(3H)-ones. researchgate.net This method is advantageous as it operates under solvent-free and transition-metal-free conditions, using oxygen as a green oxidant. researchgate.net

Water, being an abundant and non-toxic solvent, is an ideal medium for green synthesis. Iron-catalyzed cyclization reactions for the synthesis of quinazolinone derivatives have been successfully carried out in water under microwave irradiation. sci-hub.cat Furthermore, the synthesis of quinazoline-2,4(1H,3H)-diones from CO₂ and 2-aminobenzonitriles has been shown to proceed efficiently in water without the need for any catalyst. researchgate.net

Other green approaches include the use of ionic liquids or ionic liquid-water solvent systems for the cyclocondensation reactions to form 2,3-dihydroquinazolin-4(1H)-ones without any additional catalyst. rsc.org Additionally, catalyst-free synthesis of quinazoline derivatives has been achieved in a low melting mixture of maltose-dimethylurea-NH₄Cl, which serves as an inexpensive, non-toxic, and biodegradable reaction medium. rsc.org These methods exemplify the ongoing efforts to develop more sustainable synthetic protocols for this important class of heterocyclic compounds.

Atom Economy and Reduced Solvent Usage

In the pursuit of sustainable chemical manufacturing, principles of green chemistry such as atom economy and the reduction of solvent usage have become paramount in the synthesis of heterocyclic compounds, including derivatives of this compound. Atom economy, a concept developed to measure the efficiency of a chemical reaction, calculates the proportion of reactant atoms that are incorporated into the final desired product. High atom economy is achieved in reactions like additions and rearrangements, where most or all reactant atoms are part of the product. Conversely, substitution and elimination reactions tend to have lower atom economy due to the generation of byproducts.

Modern synthetic strategies for quinazoline derivatives increasingly focus on maximizing this efficiency. For instance, multi-component reactions (MCRs) are inherently more atom-economical as they combine several starting materials in a single step to form a complex product, minimizing waste. An environmentally benign, three-component method for synthesizing 2-aryl-4-phenylquinazoline derivatives involves the reaction of an aldehyde, ammonium acetate, and 2-aminobenzophenone. mjcce.org.mkmjcce.org.mk This approach is noted for its simple procedure, readily available starting materials, and cleaner reaction profiles. mjcce.org.mkmjcce.org.mk

A significant advancement in reducing the environmental impact of these syntheses is the move towards solvent-free or "neat" reaction conditions. Solvents are a major contributor to chemical waste, and their elimination simplifies purification, reduces costs, and mitigates environmental hazards. The synthesis of 2-aryl-4-phenylquinazoline derivatives has been successfully achieved in a solvent-less medium using lactic acid as a promoter. mjcce.org.mkmjcce.org.mk Similarly, other methods have been developed for synthesizing 2-phenylquinazolin-4(3H)-ones under solvent- and transition-metal-free conditions. researchgate.net The use of low melting sugar-urea-salt mixtures as a solvent, which is considered a green alternative, has also been reported for the synthesis of quinazoline derivatives. mjcce.org.mk These solvent-free approaches not only improve the ecological footprint of the synthesis but often lead to shorter reaction times and higher yields. mjcce.org.mknih.gov

Catalyst Recovery and Reusability

The development of recoverable and reusable catalysts is a cornerstone of green chemistry, addressing both economic and environmental concerns. In the synthesis of quinazoline derivatives, significant research has been directed towards heterogeneous catalysts, which can be easily separated from the reaction mixture and reused over multiple cycles without a substantial loss of activity. bohrium.com

Magnetic nanocatalysts have emerged as a particularly effective solution for catalyst recovery. bohrium.combenthamdirect.com These catalysts, often consisting of a magnetic core (e.g., Fe₃O₄) coated with a catalytic material, can be quickly and efficiently separated from the reaction medium using an external magnet. bohrium.combenthamdirect.com This circumvents the need for time-consuming and solvent-intensive separation techniques like filtration or column chromatography. bohrium.com

The table below summarizes the reusability data for a representative magnetic nanocatalyst used in the synthesis of quinazoline derivatives.

| Catalyst System | Synthesis Type | Recovery Method | Number of Cycles | Outcome |

| Graphene Oxide-based Magnetic Copper Nanocatalyst | Three-component synthesis of quinazoline derivatives | Magnetic Separation | 4 | No significant change in efficiency observed nih.govbohrium.com |

Iii. Biological Activity and Mechanisms of Action of 2 Phenylquinazoline 4 Carboxylic Acid and Its Derivatives

In Vitro Anti-Cancer Activity Investigations

Derivatives of the 2-phenylquinazoline-4-carboxylic acid scaffold have shown potent cytotoxic effects against a wide array of human cancer cell lines. Research has demonstrated that these compounds can effectively inhibit the proliferation of both solid tumor and hematological malignancy cell lines.

For instance, one study focused on a series of 2-substituted phenylquinoline-4-carboxylic acid derivatives, which are structurally related to the quinazoline (B50416) scaffold. A lead compound from this series, designated D28, exhibited significant growth inhibition across multiple cell lines. frontiersin.org Its antiproliferative activity, measured by IC₅₀ values (the concentration required to inhibit 50% of cell growth), was notable in cell lines such as K562 (chronic myelogenous leukemia), A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). frontiersin.org

Similarly, other rationally designed 2,4-disubstituted quinazoline derivatives have displayed potent cytotoxicity against MCF-7, A549, and HCT-116 (colon cancer) cell lines, with activity levels comparable to the established anticancer agent colchicine (B1669291). researchgate.net Another derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e), also showed cytotoxic activity against a panel of cancer cell lines. mdpi.com

The table below summarizes the in vitro antiproliferative activity of a representative derivative, D28.

| Cell Line | Cancer Type | IC₅₀ (µM) of Compound D28 frontiersin.org |

| K562 | Chronic Myelogenous Leukemia | 1.02 |

| U266 | Multiple Myeloma | 1.08 |

| U937 | Histiocytic Lymphoma | 1.11 |

| MCF-7 | Breast Cancer | 5.66 |

| A549 | Lung Cancer | 2.83 |

| HepG2 | Liver Cancer | 2.16 |

| MDA-MB-231 | Breast Cancer | 4.15 |

| HCT-116 | Colon Cancer | Not explicitly stated for D28, but class is active. researchgate.net |

Note: The data for compound D28 pertains to a 2-substituted phenylquinoline-4-carboxylic acid derivative, a closely related structural analog.

A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Cancer cells are characterized by their ability to evade apoptosis; therefore, compounds that can reactivate this process are of significant therapeutic interest. frontiersin.org

Studies have shown that treatment with these derivatives leads to a dose-dependent increase in the population of apoptotic cells. For example, the derivative D28 was found to significantly promote apoptosis in K562 cells. frontiersin.orgnih.gov At concentrations of 1, 2, and 4 µM, D28 increased the apoptotic cell proportion from a baseline of 1.14% to 10.10%, 15.53%, and 27.92%, respectively. frontiersin.org This indicates a robust activation of the apoptotic pathway.

Further mechanistic investigations into other phenylquinazoline derivatives, SMS-IV-20 and SMS-IV-40, revealed that they induce apoptosis by modulating the BCL-2 family of proteins. nih.gov These compounds were shown to cause the downregulation of pro-survival proteins like BCL-2 and BCL-xL, which in turn facilitates the release of mitochondrial Cytochrome C, a key event in the intrinsic apoptotic cascade. nih.gov Similarly, other quinazoline-based compounds have been confirmed to induce apoptosis, supporting this as a key mechanism of action for this class of molecules. researchgate.netmdpi.comnih.gov

In addition to inducing apoptosis, this compound derivatives have been found to interfere with the normal progression of the cell cycle, a fundamental process for cell proliferation. The primary checkpoint at which these compounds act is the G2/M phase. researchgate.netnih.gov

The G2/M phase is the final checkpoint before a cell divides (mitosis). Arresting the cell cycle at this stage prevents cancer cells from replicating, thereby halting tumor growth. The derivative D28 demonstrated a clear, dose-dependent ability to induce G2/M phase cell cycle arrest in K562 cells. nih.gov At concentrations of 1 µM and 2 µM, D28 increased the percentage of cells in the G2/M phase from 3.44% (in control cells) to 5.95% and 32.57%, respectively. nih.gov This potent arrest contributes significantly to its anticancer effects. nih.govnih.gov This finding is consistent with other studies on related quinazoline scaffolds, which also report cell cycle arrest in the G2/M phase as a consequence of treatment. researchgate.netnih.gov

Interestingly, not all derivatives act at the G2/M phase. The compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) was found to arrest the cell cycle of MCF-7 cells at the G1 phase, suggesting that subtle structural modifications can alter the specific molecular target and cellular outcome. mdpi.comnih.gov

| Compound | Cell Line | Effect on Cell Cycle |

| D28 nih.gov | K562 | Dose-dependent arrest at G2/M phase. |

| 6e mdpi.comnih.gov | MCF-7 | Arrest at G1 phase. |

| Other quinazoline derivatives researchgate.netnih.gov | Various | Arrest at G2/M phase. |

The antiproliferative, pro-apoptotic, and cell cycle arrest activities of these compounds stem from their interaction with specific molecular targets within the cancer cell. Key targets identified include tubulin and histone deacetylases (HDACs).

Several series of 2,4-disubstituted quinazoline derivatives have been developed as inhibitors of tubulin polymerization. researchgate.netnih.gov Tubulin is the protein subunit of microtubules, which are critical components of the mitotic spindle required for cell division. By binding to tubulin, these compounds disrupt the dynamics of microtubule assembly and disassembly, leading to a dysfunctional mitotic spindle, G2/M cell cycle arrest, and ultimately, apoptosis. researchgate.net This mechanism is characteristic of a class of drugs known as antimitotic agents. It is suggested that these quinazoline derivatives may exert their effect by binding to the colchicine binding site on tubulin, a well-known target for antimitotic drugs. researchgate.netnih.gov

Inhibition of histone deacetylases (HDACs) has emerged as a promising strategy in cancer therapy. nih.govbohrium.com A series of 2-substituted phenylquinoline-4-carboxylic acid derivatives, structurally similar to the quinazoline scaffold, were investigated as HDAC inhibitors. frontiersin.orgfrontiersin.org The derivative D28 was identified as a selective inhibitor of HDAC3, a specific isoform of the class I HDACs. nih.gov It exhibited an IC₅₀ value of 24.45 µM for HDAC3 while showing no significant inhibition of HDAC1, 2, and 6. frontiersin.orgfrontiersin.org The selective inhibition of HDAC3 is considered a valuable therapeutic approach, as it may offer a more targeted effect with a better safety profile compared to non-selective HDAC inhibitors. frontiersin.orgnih.gov This inhibition of HDAC3 is believed to be a key contributor to the observed G2/M arrest and apoptosis induction in cancer cells treated with D28. nih.gov

Molecular Target Modulation

Aurora A Kinase Inhibition

Aurora kinases are crucial regulators of the cell cycle, and their dysfunction is often linked to cancer. nih.gov Consequently, selective inhibition of these kinases, particularly Aurora A, is an attractive strategy in oncology. nih.gov Derivatives of this compound have been designed and evaluated as inhibitors of Aurora A.

In one study, a series of new quinazoline derivatives were synthesized to enhance selectivity toward Aurora A. nih.gov Among the tested compounds, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid emerged as the most potent derivative. nih.govresearchgate.net Further evaluation of this compound confirmed its potential as a lead for developing selective Aurora A kinase inhibitors. nih.gov Another quinazolin-4(3H)-one derivative, BIQO-19 , also demonstrated effective, selective inhibition of Aurora kinase A with a half-maximal inhibitory concentration (IC₅₀) of 68.54 nM, compared to its weaker inhibition of Aurora kinase B (IC₅₀; 581.03 nM). mdpi.com

Table 1: Aurora A Kinase Inhibition by Quinazoline Derivatives

| Compound | Target Kinase | Activity (IC₅₀) | Source |

|---|---|---|---|

| BIQO-19 | Aurora kinase A | 68.54 nM | mdpi.com |

| BIQO-19 | Aurora kinase B | 581.03 nM | mdpi.com |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Identified as most potent in its series | nih.govresearchgate.net |

Tyrosine Kinase Inhibition

Tyrosine kinases are enzymes that play a critical role in cellular signaling pathways controlling growth, differentiation, and metabolism. The quinazoline scaffold is a key component in several approved drugs that target tyrosine kinases, such as epidermal growth factor receptor (EGFR). mdpi.commdpi.com Various derivatives have been developed as potent inhibitors of multiple tyrosine kinases, including EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.commdpi.com

For example, certain thiourea (B124793) quinazoline-based derivatives have shown dual inhibitory activity against both EGFR and VEGFR-2, with IC₅₀ values in the low nanomolar range. mdpi.com Other research has focused on 4-anilinoquinazoline (B1210976) derivatives as potent inhibitors of EGFR and other kinases like HER2. mdpi.com The versatility of the quinazoline ring allows for modifications that can lead to potent and selective kinase inhibitors. mdpi.com

Carbonic Anhydrase (CA) Inhibition (e.g., CAIX, CAXII)

Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes. nih.gov Certain isoforms, particularly the tumor-associated CAIX and CAXII, are targets for anticancer therapies. researchgate.netnih.gov A series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives were designed as non-classical CA inhibitors, leveraging the 4-anilinoquinazoline scaffold. researchgate.net

These compounds were tested against several human CA (hCA) isoforms. The results showed that many of the quinazoline-based carboxylic acids were potent inhibitors of the cancer-related hCA XII isoform, with inhibition constants (Kᵢ) in the sub-micromolar range. cu.edu.eg For instance, one of the most effective compounds, quinazoline 8c , demonstrated a Kᵢ value of 0.25 µM against hCA XII. cu.edu.eg Some derivatives also showed inhibitory activity against hCA IX. researchgate.net In a different study, a sulfamoylphenyl-quinazoline derivative (8v ) exhibited a remarkable CAIX inhibitory effect, comparable to the standard inhibitor acetazolamide. nih.gov

Table 2: Carbonic Anhydrase Inhibition by Quinazoline Derivatives

| Compound Series | Target Isoform | Inhibition Constant (Kᵢ) Range | Source |

|---|---|---|---|

| 2-aryl-quinazolin-4-yl aminobenzoic acids | hCA XII | 0.25 - 9.0 µM | cu.edu.eg |

| Compound 8v | CAIX | Comparable to Acetazolamide | nih.gov |

Translocator Protein (TSPO) Ligand Binding

The translocator protein (TSPO) is an 18 kDa protein located on the outer mitochondrial membrane and is involved in processes like steroidogenesis and apoptosis. nih.gov Altered TSPO expression is associated with various pathological conditions, including cancer and neuroinflammation, making it a valuable diagnostic marker and therapeutic target. nih.gov

A series of novel 4-phenylquinazoline-2-carboxamides were designed as aza-isosteres of a known TSPO reference ligand. nih.gov Many of these derivatives bind to TSPO with high affinity, showing Kᵢ values in the nanomolar and even subnanomolar range. nih.govunipi.it These compounds also demonstrated selectivity for TSPO over the central benzodiazepine (B76468) receptor. nih.gov The amenability of the 4-phenylquinazoline-2-carboxamide (B1254932) scaffold for chemical modification has allowed for the development of high-affinity fluorescent probes for TSPO imaging. unipi.itnih.gov

Table 3: TSPO Binding Affinity of 4-Phenylquinazoline-2-carboxamide Derivatives

| Compound Series | Target | Binding Affinity (Kᵢ) | Source |

|---|---|---|---|

| 4-phenylquinazoline-2-carboxamides | TSPO | Low nanomolar to subnanomolar range | nih.govunipi.it |

Antimicrobial Activity Studies

The quinazoline framework is a recognized pharmacophore in the development of antimicrobial agents, with numerous derivatives showing a broad spectrum of activity against various pathogenic microorganisms. nih.govalliedacademies.org

Antibacterial Efficacy Against Gram-Positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-Negative Bacteria (e.g., Escherichia coli, Shigella dysenteriae)

Derivatives of quinazoline have been extensively evaluated for their antibacterial properties. frontiersin.org Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. lums.ac.irnih.govresearchgate.net

For instance, the parent compound 2-phenyl-3-amino quinazoline-4(3H)-one showed moderate activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. frontiersin.org A separate study on N,2-diphenylquinazolin-4-amine derivatives found that compound 3e (N-(3-chlorophenyl)-2-phenylquinazolin-4-amine) had potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 0.0039 mg/mL. lums.ac.ir Another derivative, 3g (1-phenyl-2-(2-phenylquinazolin-4-yl) hydrazine) , was notably active against the Gram-negative bacterium P. aeruginosa at a concentration of 0.0625 mg/mL. lums.ac.ir Further research highlighted a derivative that exhibited an MIC of ≤ 0.25-0.5 μg/ml against S. aureus. rroij.com While specific studies against Shigella dysenteriae are less common, the broad activity of these compounds suggests potential efficacy. mdpi.com

Table 4: Antibacterial Activity of Quinazoline Derivatives (MIC)

| Compound | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| N-(3-chlorophenyl)-2-phenylquinazolin-4-amine (3e) | S. aureus | 0.0039 mg/mL | lums.ac.ir |

| Compound 18b | S. aureus | ≤ 0.25 μg/ml | rroij.com |

| Compound 9 | S. aureus | 0.5 μg/ml | rroij.com |

| Compound 13a/13b | E. coli | <0.25 μg/ml | rroij.com |

| 1-phenyl-2-(2-phenylquinazolin-4-yl) hydrazine (B178648) (3g) | P. aeruginosa | 0.0625 mg/mL | lums.ac.ir |

Antifungal Properties

In addition to antibacterial effects, quinazoline derivatives have demonstrated significant antifungal properties. mdpi.com Various synthesized molecules incorporating the quinazoline moiety have been tested against pathogenic fungi. lums.ac.irnih.gov

Several studies have reported good activity against Candida albicans and Aspergillus niger. nih.gov One investigation found that a specific derivative, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide VIIc) , was highly potent against C. albicans and A. flavus, with MICs of 0.78 and 0.097 µg/ml, respectively. researchgate.net Other N,2-diphenylquinazolin-4-amine derivatives also showed noteworthy antifungal activity against C. albicans, with MIC values as low as 0.0625 mg/mL. lums.ac.ir

Table 5: Antifungal Activity of Quinazoline Derivatives (MIC)

| Compound | Fungal Strain | Activity (MIC) | Source |

|---|---|---|---|

| Compound VIIc | C. albicans | 0.78 µg/ml | researchgate.net |

| Compound VIIc | A. flavus | 0.097 µg/ml | researchgate.net |

| Compound 3c / 3g | C. albicans | 0.0625 mg/mL | lums.ac.ir |

Antiviral Activity Assessments

Derivatives of 2-phenylquinazoline (B3120039) have been the subject of extensive antiviral research, showing promising activity against a range of human viruses.

Human cytomegalovirus (HCMV) is a significant pathogen, particularly in immunocompromised individuals. nih.gov The viral protein kinase pUL97 is a crucial factor for efficient HCMV replication, making it a key target for antiviral therapies. mdpi.comnih.gov This kinase is involved in multiple stages of the viral replication cycle, and its inhibition leads to a significant reduction in the production of new virus particles. mdpi.com While specific studies focusing solely on this compound were not prominent in the search results, the broader class of quinazoline derivatives has been investigated as kinase inhibitors. The principle of targeting pUL97 with small molecule inhibitors is a well-established antiviral strategy. nih.govdntb.gov.ua

A series of novel 2,3-disubstituted quinazolin-4(3H)-ones, which are derivatives of the core 2-phenylquinazoline structure, have been synthesized and evaluated for their in vitro antiviral activity. researchgate.netnih.govnih.govsemanticscholar.org One particular derivative, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2), demonstrated notable activity against Herpes Simplex Virus (HSV-1 and HSV-2) and vaccinia virus. researchgate.netnih.gov While the synthesized compounds were also tested against HIV-1 and HIV-2, the most significant non-cytotoxic antiviral effects for this series were observed against HSV and vaccinia virus. nih.govsemanticscholar.org

Table 1: Antiviral Activity of MBR2

| Virus | IC₅₀ (µg/mL) | Cytotoxicity (CC₅₀ in MT-4 cells, µg/mL) |

|---|---|---|

| HSV-1 (KOS) | 12 | 100 |

| HSV-2 (G) | 12 | 100 |

| Vaccinia virus | 12 | 100 |

Data sourced from multiple studies. nih.govsemanticscholar.org

The quinazoline scaffold has been identified as a promising starting point for the development of inhibitors against the Dengue virus (DENV). High-throughput screening of compound libraries has revealed that various substituted quinazoline derivatives can potently inhibit the replication of DENV serotype 2 (DENV-2). nih.govnih.gov For instance, 2,4-diaminoquinazoline and 2,3,6-trisubstituted quinazolinone derivatives have shown high inhibitory activity. nih.govnih.gov One study highlighted a 2,4-diaminoquinazoline derivative with an EC₅₀ value of 0.15 µM against a DENV-2 replicon. nih.gov Further optimization of this series led to a compound with an EC₅₀ of 2.8 nM. nih.gov Another study found that certain 2,3,6-trisubstituted quinazolinone compounds strongly inhibited DENV-2 replication with EC₅₀ values in the nanomolar range. nih.gov

Table 2: Anti-Dengue Virus Activity of Quinazolinone Derivatives

| Compound Type | Target | EC₅₀ |

|---|---|---|

| 2,4-diaminoquinazoline derivative | DENV-2 Replicon | 0.15 µM |

| Optimized 2,4-diaminoquinazoline derivative | DENV-2 Replicon | 2.8 nM |

| 2,3,6-trisubstituted quinazolinone (Compound 22) | DENV-2 | 160 nM |

| 2,3,6-trisubstituted quinazolinone (Compound 27) | DENV-2 | 210 nM |

| 2,3,6-trisubstituted quinazolinone (Compound 47) | DENV-2 | 560 nM |

Antiprotozoal Activity Evaluation (e.g., Plasmodium falciparum, Leishmania donovani, Trypanosoma brucei brucei)

Derivatives of 2-phenylquinazoline have been designed and synthesized to assess their potential as antiprotozoal agents. A study focusing on 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline derivatives revealed in vitro activity against several protozoan parasites responsible for major human diseases. nih.gov These compounds were evaluated against Plasmodium falciparum (the causative agent of malaria), Leishmania donovani (the causative agent of visceral leishmaniasis), and Trypanosoma brucei brucei (a causative agent of African trypanosomiasis). nih.gov The results showed that these derivatives possess antiprotozoal activity with IC₅₀ values in the micromolar range. nih.gov Notably, a specific quinazoline derivative, designated as 3h in the study, was identified as a potent candidate against T. brucei brucei. nih.gov

Table 3: Antiprotozoal Activity of a 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline Derivative (Compound 3h)

| Parasite | IC₅₀ (µM) |

|---|---|

| Trypanosoma brucei brucei | 0.23 |

Data sourced from a 2020 study. nih.gov

Anti-inflammatory Effects

The quinazoline core structure is also associated with significant anti-inflammatory properties. nih.gov Studies on 2-phenylquinazoline analogs have demonstrated their ability to mitigate inflammatory responses both in vitro and in vivo. nih.gov One investigation into a 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative found that it exhibited significant anti-inflammatory activity in endotoxin-stimulated macrophages. nih.gov The mechanism of action involves the inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as other inflammatory mediators like iNOS and COX-2. nih.gov The anti-inflammatory potential of these compounds has also been confirmed in animal models of inflammation. zsmu.edu.ua

Alpha-glucosidase Inhibitory Activity

Derivatives of 2-arylquinazolin-4(3H)-one have been identified as a new class of α-glucosidase inhibitors. researchgate.net This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. mdpi.com Research has shown that several 2-phenylquinazolin-4(3H)-one derivatives, with various substituents on the phenyl ring, exhibit potent α-glucosidase inhibitory activity. researchgate.net In one study, some of the synthesized analogs displayed inhibitory activity several hundred times greater than that of acarbose, a standard drug used for this purpose. researchgate.net The IC₅₀ values for the most potent compounds were in the low micromolar range, highlighting the potential of this chemical scaffold for developing new anti-diabetic agents. researchgate.net

Table 4: Alpha-glucosidase Inhibitory Activity of 2-Arylquinazolin-4(3H)-one Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| Analog 1 | 0.3 ± 0.01 |

| Analog 2 | 117.9 ± 1.76 |

| Acarbose (Standard) | 750.0 |

Data sourced from multiple studies. researchgate.netnih.gov

Iv. Structure Activity Relationship Sar Studies of 2 Phenylquinazoline 4 Carboxylic Acid Derivatives

Impact of Substitutions on the Quinazoline (B50416) Core

The quinazoline core is a foundational element for a wide range of biologically active compounds. epa.gov Modifications to this core, particularly at positions 2 and 4, have been extensively studied to optimize pharmacological properties.

The aryl ring at the C-2 position of the quinazoline scaffold plays a significant role in the biological activity of these compounds. The nature and substitution pattern of this ring can drastically alter the compound's interaction with its biological target. For instance, the presence of a phenyl ring at the C-2 position is considered a crucial factor for the anticancer activity of some quinazoline derivatives, as it can form hydrogen bonds with the target enzyme. nih.gov

Research has shown that 2-aryl-substituted quinazolines can exhibit moderate antiproliferative potency against various cancer cell lines. nih.gov In the context of histone deacetylase (HDAC) inhibitors, the introduction of a 2-substituted phenylquinoline-4-carboxylic acid group in the "cap" region of the inhibitor is designed to create strong hydrophobic interactions with residues at the opening of the HDAC active site. nih.govfrontiersin.org Further studies on 2-aryl-4-aminoquinazolines, designed as bioisosteres of 3-arylisoquinoline-1-amines, have also been conducted to explore their potential as antitumor agents. researchgate.net

The substitution on the 2-phenyl ring itself is a key determinant of activity. For example, in a series of HDAC inhibitors, difluoride-substitution on the phenyl ring was found to be conducive to inhibitory activity, while chlorine, methyl, and methoxy (B1213986) substitutions reduced potency. nih.govfrontiersin.org Similarly, in the development of Aurora A kinase inhibitors, halogen substitutions (like bromine and chlorine) on the terminal phenyl ring resulted in higher activity compared to unsubstituted or methyl-substituted derivatives. mdpi.comnih.gov

The carboxyl group at position 4 of the quinazoline ring is another critical determinant of biological activity. Its position and potential for modification are key aspects of SAR studies. For many quinazoline-based inhibitors, the carboxylic acid moiety is essential for activity. For example, in a series of antimalarial compounds, the removal of the carboxylic acid or its replacement with an aniline (B41778) group led to a complete loss of antiplasmodial activity. acs.org

Esterification of the carboxylic group has been shown to have a detrimental effect on kinase inhibitory activity, suggesting that the free carboxylic acid is necessary for interaction with the target. mdpi.com However, in other contexts, modifications at this position are explored to enhance properties like cell permeability or to introduce different functionalities. For instance, replacing the 4-anilino group with thiosemicarbazide (B42300) has been investigated to create novel anticancer agents. nih.gov The development of lipophilic characteristics at the C-4 position is also considered a desirable strategy for improving inhibitory affinity. nih.gov

Substituents on the phenyl ring of 2-phenylquinazoline-4-carboxylic acid derivatives have a profound impact on their biological activity. The electronic and steric properties of these substituents can modulate the molecule's interaction with its biological target.

Halogens: Halogen substitution on the phenyl ring often leads to enhanced biological activity. In the context of Aurora A kinase inhibitors, compounds with halogen substitutions (bromine or chlorine) on the terminal phenyl ring demonstrated higher inhibitory activities than their unsubstituted or methyl-substituted counterparts. mdpi.com Specifically, a fluorine atom on the main quinazoline scaffold was also found to have an additional inhibitory effect. mdpi.com However, in a series of histone deacetylase (HDAC) inhibitors, chlorine-substituted compounds showed decreased activity compared to the unsubstituted parent compound. nih.govfrontiersin.org This highlights that the effect of halogenation is context-dependent and varies with the specific biological target.

Methoxy Groups: Methoxy groups, which are electron-donating, can also influence activity. In the development of HDAC inhibitors, methoxy substitution on the phenyl ring was found to reduce the inhibitory potency. nih.govfrontiersin.org Conversely, in other studies, the presence of methoxy groups at positions 6 and 7 of the quinazoline ring has been a feature of potent anticancer agents. ekb.eg

The position of the substituent on the phenyl ring is also critical. For instance, in the development of breast cancer resistant protein (BCRP) inhibitors, meta-substituents such as nitro, hydroxyl, trifluoromethyl, or cyano on the aniline group at position 4 were found to be more suitable than ortho-substituents. nih.gov

| Substituent | Position on Phenyl Ring | Biological Target | Effect on Activity | Reference |

|---|---|---|---|---|

| Difluoride | - | HDAC | Increased | nih.govfrontiersin.org |

| Chlorine | - | HDAC | Decreased | nih.govfrontiersin.org |

| Methyl | - | HDAC | Decreased | nih.govfrontiersin.org |

| Methoxy | - | HDAC | Decreased | nih.govfrontiersin.org |

| Halogen (Br, Cl) | Terminal Phenyl Ring | Aurora A Kinase | Increased | mdpi.com |

| Nitro | Meta on 4-Anilino | BCRP | Increased | nih.gov |

The nitrogen atoms within the quinazoline ring system are crucial for the biological activity of these compounds, primarily through their ability to form hydrogen bonds with target proteins. nih.gov The two nitrogen atoms in the pyrimidine (B1678525) ring are not chemically equivalent, and this difference influences their interaction with biological targets. nih.gov

In the context of HDAC inhibitors, the nitrogen atom of the quinazolinone ring system can form a key hydrogen bond with the amide group of asparagine residues in the binding pocket of the enzyme. nih.gov Similarly, for antimalarial activity, the nitrogen atom of a piperidine (B6355638) ring attached to the quinazolinone moiety has been shown to be necessary for activity. nih.gov

Exploration of Substituents at Other Positions (e.g., Position 6, 8, 2', 4', 4'')

The exploration of substituents at various other positions on the this compound scaffold has been a key strategy in optimizing biological activity.

Position 6: Substitutions at the C-6 position of the quinazoline ring have been shown to significantly influence activity. For instance, the introduction of a nitro group at the C-6 position can increase the anticancer potency of certain quinazoline derivatives. nih.gov In the context of antimicrobial agents, an iodo-group at C-6 was found to be detrimental to activity. nih.gov

Position 8: Modifications at the C-8 position have also been investigated. The introduction of a basic side chain at C-8 in 2-aryl-substituted quinazolinones was explored to identify optimal structural requirements for biological activity. nih.gov Furthermore, a phenyl ring at the eighth position has been associated with improved anti-cancer potency. nih.gov In the development of Aurora A kinase inhibitors, a fluorine atom at the 8-position of the quinazoline scaffold was found to confer an additional inhibitory effect. mdpi.com

Positions 2', 4', and 4'': Substitutions on the phenyl ring at position 2 (often denoted as 2', 3', 4', etc.) are critical for modulating activity. As previously discussed, halogen and methoxy groups at these positions can either enhance or diminish potency depending on the biological target. nih.govnih.govfrontiersin.orgmdpi.com For example, in a series of HDAC inhibitors, difluoride-substitution on the phenyl ring was beneficial, whereas chlorine, methyl, and methoxy substitutions were detrimental. nih.govfrontiersin.org In the context of Aurora A kinase inhibitors, halogen substitution at the 3'-position (meta) of the phenyl ring led to higher activity. mdpi.com

| Position | Substituent | Biological Target/Activity | Effect on Activity | Reference |

|---|---|---|---|---|

| 6 | Nitro | Anticancer | Increased | nih.gov |

| 6 | Iodo | Antimicrobial | Decreased | nih.gov |

| 8 | Phenyl | Anticancer | Increased | nih.gov |

| 8 | Fluorine | Aurora A Kinase | Increased | mdpi.com |

| 2'-Phenyl | Difluoride | HDAC | Increased | nih.govfrontiersin.org |

| 2'-Phenyl | Chlorine | HDAC | Decreased | nih.govfrontiersin.org |

| 3'-Phenyl | Halogen (Br, Cl) | Aurora A Kinase | Increased | mdpi.com |

Correlation between Structural Features and Specific Biological Activities

The specific biological activities of this compound derivatives are intricately linked to their structural features. The quinazoline scaffold itself is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov

For anticancer activity , particularly as kinase inhibitors, the 4-anilinoquinazoline (B1210976) moiety is often essential. nih.gov The presence of electron-withdrawing groups at the meta or para position of the aniline ring can increase activity. nih.gov Furthermore, a meta-substituted aromatic ring at the C-2 position of the quinazoline ring is preferred for activity against certain cancer targets. nih.gov The introduction of a nitro group at the C-6 position has also been shown to enhance anticancer potency. nih.gov

In the context of HDAC inhibition , the 2-substituted phenylquinoline-4-carboxylic acid group acts as a "cap" moiety, forming hydrophobic interactions with the target enzyme. nih.govfrontiersin.org The nature of the substituent on the phenyl ring is critical, with small, electron-withdrawing groups like difluoride being favorable, while larger or electron-donating groups like methyl and methoxy reduce potency. nih.gov

For antimalarial activity , the carboxylic acid at position 4 is crucial, as its removal or modification leads to a loss of activity. acs.org The benzyl (B1604629) group at another position on the scaffold is also important for this specific activity. acs.org

The antimicrobial activity of quinazoline derivatives is also structure-dependent. For example, a decylamine (B41302) group at C-4 was found to be beneficial, while an iodo-group at C-6 was detrimental. nih.gov

Enhancing Tubulin-Binding Through Carboxamide Modifications

While direct SAR studies on carboxamide modifications of this compound for tubulin-binding are not extensively documented, research on analogous quinoline (B57606) and quinazolinone scaffolds provides valuable insights. These related structures are known to interact with the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization, a key mechanism for anticancer activity.

For instance, analogs of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor, have been developed using quinoline and quinazolinone cores. SAR studies on these compounds have highlighted several key features for potent activity. The presence of a 3,4,5-trimethoxy group on the phenyl ring is often a crucial factor for maintaining high potency. frontiersin.org Modifications to the linker between the two aromatic rings, replacing the cis-double bond of CA-4 with other heterocyclic systems, have also been explored to improve pharmacological properties such as water solubility. frontiersin.org Research on various quinazolinone derivatives has identified them as effective inhibitors of tubulin polymerization, further suggesting that the broader quinazoline framework is a promising scaffold for developing anticancer agents that target microtubule dynamics. researchgate.net

Optimizing HDAC Selectivity with Specific Substituents

The quinazoline scaffold is a key component in the design of potent and selective histone deacetylase (HDAC) inhibitors. SAR studies have focused on modifying the "cap" group, which is typically an aromatic portion of the inhibitor that interacts with the surface of the enzyme's active site.

Research into quinazoline-based HDAC inhibitors has demonstrated that substitutions on this scaffold can confer selectivity, particularly for specific HDAC isoforms like HDAC6. nih.govmdpi.com A critical feature for HDAC inhibition is the zinc-binding group, with hydroxamate groups (-CONHOH) being particularly effective. nih.gov In one study, fusing the quinazoline pharmacophore with various known HDAC inhibitors aimed to harness synergistic effects. nih.gov It was found that incorporating a hydroxamate group at the 4th position of the quinazoline ring could produce a potent dual inhibitor. nih.gov

Further studies on quinazolin-4(3H)-one derivatives designed as HDAC6 inhibitors revealed that various substitutions on the quinazoline ring influence potency. The data below illustrates the inhibitory concentrations of selected compounds against different HDAC isoforms.

Table 1: Inhibitory Activity of Quinazoline-Based HDAC Inhibitors

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 1 | HDAC1 | 31 | nih.gov |

| Compound 1 | HDAC6 | 16 | nih.gov |

| Compound 2 | HDAC1 | 37 | nih.gov |

| Compound 2 | HDAC6 | 25 | nih.gov |

| Compound 5b | HDAC6 | 150 | mdpi.com |

These studies indicate that the quinazoline scaffold is a versatile platform for developing isoform-selective HDAC inhibitors, where modifications can be systematically made to optimize interactions with the target enzyme.

Modulating Antibacterial Activity via Arylideneamino Substituents

The quinazoline and particularly the quinazolinone core have been identified as promising scaffolds for the development of new antibacterial agents, especially against Gram-positive pathogens like Staphylococcus aureus. acs.orgnih.gov While specific data on arylideneamino substituents on the this compound core is limited, extensive SAR studies on related 4(3H)-quinazolinone derivatives provide a clear understanding of the structural requirements for antibacterial activity.

Systematic variations of the quinazolinone structure across its three main rings have been conducted. acs.org These studies revealed that the compounds are most active against S. aureus, including methicillin-resistant (MRSA) strains, with modest to poor activity against Gram-negative organisms. acs.orgnih.gov For the phenyl ring at position 2, meta substitutions were found to be as active as ortho substitutions, while para substitutions were generally not well-tolerated. nih.gov

The following table summarizes the minimum inhibitory concentrations (MICs) for selected quinazolinone derivatives against S. aureus.

Table 2: Antibacterial Activity of Quinazolinone Derivatives against S. aureus

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 27 | S. aureus (All tested strains) | ≤0.5 | acs.org |

| Compound 15 | S. aureus ATCC 29213 | ≤8 | acs.org |

| Compound 52 | S. aureus ATCC 29213 | ≤8 | acs.org |

These SAR studies emphasize that the quinazoline skeleton is essential for antibacterial activity, and its efficacy can be significantly enhanced by other linked bioactive scaffolds and specific substitution patterns. rsc.org

Factors Influencing TSPO Binding Affinity

Derivatives of the quinazoline scaffold have been developed as high-affinity ligands for the 18 kDa translocator protein (TSPO), a target for neuroinflammation imaging and potential therapeutic intervention. SAR studies have been conducted on isomers such as 4-phenylquinazoline-2-carboxamides and other fused systems like imidazoquinazolinones. researchgate.netresearchgate.net

These studies have shown that modifications to the quinazoline core and its substituents can lead to ligands with nanomolar and even subnanomolar binding affinities. For the 4-phenylquinazoline-2-carboxamide (B1254932) series, SAR exploration involved decorating the structure at the 6-, 2'-, 4'-, and 4''-positions. Most of these compounds demonstrated high affinity, with Kᵢ values in the nanomolar range. researchgate.net The development of a pharmacophore model for these ligands includes features like a hydrogen bond acceptor, three aromatic rings, and disubstituted amide functions, which helps in rationalizing the observed SAR data. researchgate.net Similarly, imidazo[1,2-c]quinazolinone derivatives have been shown to possess nanomolar affinity for TSPO with good selectivity over the central benzodiazepine (B76468) receptor. researchgate.net These findings underscore the adaptability of the quinazoline scaffold for creating potent and selective TSPO ligands.

Comparison of this compound with Structural Analogs

Quinoline-Based Derivatives

The quinoline ring is a close structural analog of quinazoline, differing by a single nitrogen atom in the pyrimidine ring. This seemingly small change can significantly impact biological activity. Quinoline-based derivatives have been extensively studied for various therapeutic applications, including as anticancer and antibacterial agents.

In the context of anticancer research, quinoline-4-carboxamide derivatives have been investigated as tubulin polymerization inhibitors. nih.gov Like their quinazoline counterparts, these compounds can interact with the colchicine binding site, leading to cell cycle arrest and apoptosis. frontiersin.org SAR studies of quinoline-based Combretastatin A-4 analogs have also emphasized the importance of specific methoxy substitution patterns for potent cytotoxicity. frontiersin.org

As antibacterial agents, derivatives of 2-phenyl-quinoline-4-carboxylic acid have shown activity against both Gram-positive and Gram-negative bacteria. Structural modifications, such as the introduction of amino substituents, have been shown to increase binding affinity to bacterial enzymes and improve physicochemical properties.

Quinazolinone Analogs

Quinazolinone analogs, which feature a carbonyl group at the 4-position of the quinazoline ring, represent another major class of biologically active compounds. This structural modification from a carboxylic acid to a ketone within the ring system leads to distinct pharmacological profiles.

Quinazolinones are particularly prominent as antibacterials, with a well-defined SAR against Gram-positive bacteria. acs.orgnih.gov The scaffold has been systematically modified to produce compounds with potent activity against resistant strains of S. aureus. acs.org Furthermore, quinazolinone derivatives have been widely developed as anticancer agents, acting through various mechanisms, including inhibition of tubulin polymerization and as selective HDAC inhibitors. researchgate.netmdpi.com For instance, quinazolin-4(3H)-one-based hydroxamic acids have been designed as highly potent and selective HDAC6 inhibitors. mdpi.com The extensive body of research on quinazolinones highlights their versatility and importance as a "privileged structure" in medicinal chemistry, often demonstrating potent biological activities that can be fine-tuned through targeted chemical synthesis. nih.govresearchgate.net

Thiazolidinone Derivatives

The incorporation of a thiazolidinone ring into the this compound framework has been investigated to explore its impact on biological activity. Thiazolidinones, a class of heterocyclic compounds containing a sulfur and a nitrogen atom in a five-membered ring, are known to be biologically important scaffolds with a wide range of activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov The synthesis of these derivatives typically involves the reaction of an isothiocyanate with 2-mercaptoacetic acid, followed by cyclization. nih.gov

In the context of quinazoline derivatives, the carboxylic acid at the 4-position serves as a key functional group for derivatization. Structure-activity relationship studies on related N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acid derivatives have shown that the stereochemistry and the nature of substituents on the phenyl ring significantly influence their inhibitory activities. jocpr.comresearchgate.net For instance, the condensation of L-cysteine with various aldehydes leads to the formation of thiazolidine (B150603) derivatives as a mixture of cis and trans diastereomers. The ratio of these isomers and their ultimate biological effect are heavily dependent on the reaction conditions and the electronic properties of the substituents on the aromatic ring. researchgate.net

While direct SAR studies on this compound-linked thiazolidinones are not extensively detailed in the available literature, the general principles from related structures suggest that modifications on the phenyl ring at the 2-position of the quinazoline core would be a primary focus. Electron-withdrawing or electron-donating groups on this ring could modulate the electronic environment and steric bulk, thereby affecting the compound's interaction with its biological target.

Table 1: General SAR Observations for Thiazolidinone Derivatives

| Molecular Modification | Position | Observed Impact on Activity |

|---|---|---|

| Substituents on Phenyl Ring | C-2 of Thiazolidinone | Electronic nature (EWG/EDG) and position (ortho, meta, para) of substituents can significantly alter biological potency. |

| Stereochemistry | C-2 and C-4 of Thiazolidinone | The relative orientation (cis/trans) of substituents is often crucial for optimal target binding. |

Other Related Heterocyclic Systems

Beyond thiazolidinones, the this compound scaffold has been coupled with various other heterocyclic systems to probe new areas of chemical space and enhance biological activity. Quinazolines and their derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide spectrum of pharmacological properties, including antimicrobial and cytotoxic effects. nih.gov

SAR studies on 4(3H)-quinazolinone derivatives have demonstrated that substitutions at positions 2 and 3 of the quinazolinone ring are critical for activity. nih.govnih.govacs.org For antibacterial agents, a substituted aromatic ring at these positions is often essential. For example, in a series of 4(3H)-quinazolinone antibacterials, variations on the phenyl ring at position 2 (referred to as ring 1 in some studies) showed that certain substituents, such as a 4-cyano group, led to potent activity against S. aureus, including methicillin-resistant strains (MRSA). nih.gov

The introduction of other heterocyclic moieties, such as piperazine, has also been shown to improve the biological characteristics of quinazoline compounds. researchgate.net In the development of novel anticancer agents targeting G-quadruplexes, 2,4-disubstituted quinazolines linked to aminomethylphenyl groups showed significant antiproliferative activity. The nature and length of the linker between the quinazoline core and the terminal amino group were found to be important, with shorter linkers generally resulting in more potent compounds. mdpi.com

Furthermore, the conversion of the 4-carboxylic acid group into other functionalities or its use as an anchor to attach different heterocyclic rings is a common strategy. For instance, in the development of epidermal growth factor receptor (EGFR) kinase inhibitors, styrylquinoline derivatives, which share structural similarities with the quinazoline core, have been synthesized from quinoline-4-carboxylic acids. nih.gov These studies highlight that both the substituent at the 2-position and the modifications at the 4-position are key determinants of the biological activity profile of the quinazoline scaffold.

Table 2: SAR of 2-Phenyl-4(3H)-quinazolinone Derivatives as Antibacterial Agents

| Compound | Ring 1 Substituent (at C-2) | Ring 3 Substituent | Activity (MIC against S. aureus in μg/mL) | Reference |

|---|---|---|---|---|

| Compound A | 4-Nitrophenyl | 4-Fluorobenzyl | ≥ 16 | nih.gov |

| Compound B | 4-Cyanophenyl | 4-Fluorobenzyl | ≤ 0.5 | nih.gov |

| Compound C | 4-Fluorophenyl | 4-Fluorobenzyl | 1 | nih.gov |

| Compound D | 4-Cyanophenyl | 3-Fluorobenzyl | 1 | nih.gov |

This data indicates that a 4-cyanophenyl group at the C-2 position combined with a 4-fluorobenzyl group at the N-3 position results in the most potent antibacterial activity against S. aureus. nih.gov

V. Computational Chemistry and Molecular Modeling for 2 Phenylquinazoline 4 Carboxylic Acid Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode of ligands, such as derivatives of 2-phenylquinazoline-4-carboxylic acid, within the active site of a target protein.

Molecular docking simulations have been instrumental in exploring how derivatives of the this compound scaffold interact with various protein targets implicated in cancer and other diseases.

Aurora A Kinase: Docking studies have been performed on quinazoline (B50416) derivatives to explore their binding modes within the active site of Aurora A kinase, a key regulator of cell division. nih.govresearchgate.net For instance, the derivative 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was identified as a potent compound. nih.govresearchgate.net Molecular docking revealed that this compound fits significantly into the main binding pocket, interacting with key amino acid residues. nih.govresearchgate.netdongguk.edu The pyrazole (B372694) ring of a reference ligand was shown to occupy the hinge region, interacting with crucial residues like Glu 211, Tyr 212, and Ala 213. mdpi.com The docking protocol was validated by showing that the reference ligand exhibited the same binding mode as reported in its crystal structure. mdpi.com

Histone Deacetylases (HDACs): The structurally related 2-phenylquinoline-4-carboxylic acid scaffold has been used to design HDAC inhibitors. frontiersin.orgnih.govbohrium.com In these designs, the aromatic ring system is intended to form strong hydrophobic interactions with residues at the opening of the HDAC active site. nih.gov A derivative, molecule D28, was identified as a selective inhibitor of HDAC3. frontiersin.orgnih.gov

Translocator Protein (TSPO): The 4-phenylquinazoline-2-carboxamide (B1254932) scaffold, a close structural relative, has been extensively studied for its interaction with the Translocator Protein (TSPO), which is involved in apoptosis. nih.govnih.gov Computational studies on a library of these derivatives suggested that even ligands with bulky groups are easily accommodated within the TSPO binding site. unipi.it Fluorescent probes based on this scaffold were designed and showed significant TSPO affinity, indicating successful accommodation within the receptor's binding cleft. unipi.it

Tubulin: The 4-anilinoquinazoline (B1210976) core, another related structure, has been investigated for its ability to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov Docking studies of these compounds into the colchicine site of tubulin helped to rationalize their biological activity and guide the design of more potent inhibitors. nih.gov The co-crystal structure of a quinazoline-4-tetrahydroquinoline analogue with tubulin confirmed its binding at the colchicine site. nih.gov

Docking studies do more than just predict binding poses; they illuminate the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for binding affinity and selectivity.

For 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid binding to Aurora A kinase, docking results revealed that the fluorine group on the quinazoline ring significantly impacts binding to the hinge region. nih.gov This is attributed to additional binding interactions and the small size of the fluorine atom, which prevents steric clashes in this crucial area. nih.gov

In studies of related 4-(N-cyclo)aminoquinazolines as tubulin inhibitors, a key hydrogen bond was observed between the methoxy (B1213986) group on the phenyl ring of a potent compound and the Cys241 residue on β-tubulin. acs.org Furthermore, the carbonyl group of the ligand formed two additional hydrogen bonds with Leuβ252 and Leuβ255, enhancing its binding affinity. acs.org Similarly, for pyrazolopyrimidine derivatives targeting TSPO, docking showed hydrogen bonds forming with key tryptophan residues (Trp-51 and Trp-138) in the binding pocket. mdpi.com

The following table summarizes key ligand-receptor interactions identified through molecular docking for derivatives of the quinazoline scaffold with various protein targets.

| Target Protein | Ligand Scaffold/Derivative | Key Interacting Residues | Type of Interaction |

| Aurora A Kinase | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Glu 211, Tyr 212, Ala 213 (Hinge Region) | Hydrogen Bonding, Hydrophobic |

| Tubulin | 4-(N-cyclo)aminoquinazolines | Cys241, Leuβ252, Leuβ255 | Hydrogen Bonding |

| HDACs | 2-phenylquinoline-4-carboxylic acid derivatives | Residues in the active site opening | Hydrophobic Interactions |

| TSPO | Pyrazolopyrimidine Acetamides | Trp-51, Trp-138 | Hydrogen Bonding |

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights that are not accessible through classical molecular mechanics methods like docking.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govscielo.br It is a powerful tool for determining a compound's kinetic and thermodynamic stability, analyzing molecular interactions, and evaluating optical and electronic properties. nih.gov DFT calculations can be used to study the properties of the carboxyl group and other functional moieties within the this compound structure. researchgate.net Such studies can provide information on electronic characteristics, chemical bond nature, and reactivity. scielo.br By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT can help in understanding the chemical reactivity and stability of different derivatives. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are performed on the ligand-protein complexes obtained from docking to assess the stability of the predicted binding mode. semanticscholar.org The simulation tracks the positions and velocities of atoms, providing insights into the flexibility of the ligand and protein, the role of solvent molecules, and the thermodynamic stability of the complex. semanticscholar.org Analysis of the simulation can confirm whether key interactions, such as hydrogen bonds identified in docking, are maintained over the course of the simulation, thus validating the proposed binding model. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

A fragment-based QSAR model was developed for a series of 4-phenylquinazoline-2-carboxamides, known ligands for the TSPO that trigger apoptosis. nih.gov This study aimed to create a model that could predict the anti-glioblastoma activity of new compounds based on their structural features. The resulting model demonstrated satisfactory statistical parameters, confirming its predictive accuracy. nih.gov The analysis identified four specific structural fragments that significantly contributed to the biological activity; two fragments had a positive correlation with activity, while the other two had a negative correlation. nih.gov Such models provide a substantial basis for the prospective design and development of novel 4-phenylquinazoline (B11897094) compounds as potent TSPO ligands. nih.gov

Correlation of Molecular Descriptors with Biological Potency

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in correlating the physicochemical properties of molecules, known as molecular descriptors, with their biological activities. For scaffolds related to this compound, QSAR models have successfully established predictive relationships.

In a study on 4-phenylquinazoline-2-carboxamide derivatives, which are structural isomers, a robust fragment-based QSAR model was developed to understand their activity as ligands for the TSPO translocator protein. nih.gov The model identified four key descriptors that significantly influenced binding affinity: R1-Volume, R2-SsCH3E-index, R3-SsCH3count, and R5-EpsilonR. nih.gov This indicates that steric bulk (volume) and specific electronic and topological properties of substituents at different positions on the quinazoline ring are crucial for biological potency. The model demonstrated strong statistical validity, with a high squared correlation coefficient (r²) of 0.8259 and a predictive r² of 0.8237, confirming its accuracy. nih.gov

Similarly, a QSAR study on a series of 2-phenyl- and 2,3-diphenyl quinoline-4-carboxylic acid derivatives, which share the core phenyl and carboxylic acid features, yielded a highly descriptive and predictive model. sustech.edu This model, developed to predict activity against vesicular stomatitis virus (VSV) replication, showed a squared correlation coefficient (r²) of 0.913, indicating a strong correlation between the calculated molecular descriptors and the observed biological activity. sustech.edu Such studies underscore the power of QSAR in identifying the key molecular features that drive the potency of these compounds, providing a rational basis for designing new derivatives with enhanced activity.

Table 1: Examples of Molecular Descriptors Correlated with Biological Activity in Related Scaffolds

| Descriptor Type | Specific Descriptor Example | Correlation with Potency | Relevant Scaffold |

| Steric | R1-Volume | Positive | 4-Phenylquinazoline-2-carboxamide |

| Electronic | R2-SsCH3E-index | Negative | 4-Phenylquinazoline-2-carboxamide |

| Topological | R3-SsCH3count | Negative | 4-Phenylquinazoline-2-carboxamide |

| Quantum-Chemical | R5-EpsilonR | Positive | 4-Phenylquinazoline-2-carboxamide |

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is instrumental in lead optimization by guiding the modification of a lead compound to enhance its binding affinity and selectivity for a biological target.

For derivatives of the closely related 2-phenylquinoline-4-carboxylic acid, this scaffold has been effectively incorporated as a "cap" moiety in the design of histone deacetylase (HDAC) inhibitors. nih.gov A typical pharmacophore model for an HDAC inhibitor consists of three key components:

A Zinc-Binding Group (ZBG): This group, often a hydroxamic acid or hydrazide, chelates the zinc ion in the active site of the enzyme. nih.gov

A Linker: A chain of atoms that connects the ZBG to the cap group, positioning it correctly within the enzyme's catalytic channel. nih.gov